Ophthazin
Descripción general
Descripción
La dihidralazina es un medicamento recetado con propiedades antihipertensivas. Pertenece a la clase química de la hidrazinoftalazina y funciona combatiendo los efectos de la adrenalina, expandiendo los vasos sanguíneos y permitiendo un flujo sanguíneo más suave al disminuir la presión . Generalmente se administra por vía oral en forma de tabletas.
Aplicaciones Científicas De Investigación
La dihidralazina se utiliza principalmente en el tratamiento de la hipertensión. Es particularmente eficaz en casos de hipertensión grave durante el embarazo . Además, se utiliza en combinación con otros medicamentos para mejorar los efectos terapéuticos y reducir las reacciones adversas . En investigación, se estudia la dihidralazina por sus efectos en la función renal y las hormonas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La dihidralazina se puede sintetizar mediante la reacción de ftalonitrilo con hidrato de hidrazina. La reacción generalmente implica calentar y refluir la mezcla en presencia de un solvente y una base fuerte .
Métodos de Producción Industrial: En entornos industriales, el sulfato de dihidralazina se prepara a menudo combinando clorhidrato de clonidina, sulfato de dihidralazina e hidroclorotiazida. Esta combinación no solo promueve la reducción de la presión arterial, sino que también mitiga las reacciones adversas como la retención de líquidos .
Tipos de Reacciones:
Reducción: También puede participar en reacciones de reducción, aunque estas son menos comunes.
Sustitución: La dihidralazina puede sufrir reacciones de sustitución, especialmente en presencia de bases o ácidos fuertes.
Reactivos y Condiciones Comunes:
Oxidación: Alta temperatura, humedad, luz UV/Vis y pH ≥ 7.
Reducción: Generalmente involucra agentes reductores como el borohidruro de sodio.
Sustitución: Bases fuertes como el hidróxido de sodio o ácidos como el ácido clorhídrico.
Principales Productos Formados:
Oxidación: Productos de degradación como (fenilmetil)hidrazina y 1,2,4-benzotiadiazina-7-sulfonamida 1,1-dióxido.
Sustitución: Varios derivados de hidrazina sustituidos.
Mecanismo De Acción
La dihidralazina funciona combatiendo los efectos de la adrenalina y expandiendo los vasos sanguíneos, lo que disminuye la presión arterial . Interfiere con los movimientos de calcio dentro de las células musculares lisas vasculares, evitando el inicio o mantenimiento del estado contráctil . Este efecto vasodilatador se logra mediante la inhibición de la liberación de calcio del retículo sarcoplásmico y la inhibición de la fosforilación de la miosina .
Compuestos Similares:
Clonidina: Se utiliza a menudo en combinación con la dihidralazina para una mayor reducción de la presión arterial.
Hidroclorotiazida: Combinado con la dihidralazina para mitigar la retención de líquidos y mejorar los efectos terapéuticos.
Singularidad: La dihidralazina es única en su capacidad de reducir eficazmente la presión arterial mientras se combina con otros medicamentos para mitigar las reacciones adversas. Su acción específica en las células musculares lisas vasculares y su eficacia en el tratamiento de la hipertensión grave durante el embarazo la convierten en un valioso agente terapéutico .
Comparación Con Compuestos Similares
Hydralazine: Both dihydralazine and hydralazine belong to the hydrazinophthalazine class and have similar antihypertensive effects.
Clonidine: Often used in combination with dihydralazine for enhanced blood pressure reduction.
Hydrochlorothiazide: Combined with dihydralazine to mitigate fluid retention and enhance therapeutic effects.
Uniqueness: Dihydralazine is unique in its ability to effectively reduce blood pressure while being combined with other drugs to mitigate adverse reactions. Its specific action on vascular smooth muscle cells and its effectiveness in treating severe hypertension during pregnancy make it a valuable therapeutic agent .
Actividad Biológica
Dihydralazine, a derivative of hydralazine, is primarily recognized for its role as a vasodilator in the treatment of hypertension. However, recent studies have elucidated its diverse biological activities beyond blood pressure regulation, including antioxidant effects, anti-angiogenic properties, and potential therapeutic applications in various diseases. This article explores the biological activity of dihydralazine, supported by case studies and research findings.
Dihydralazine exhibits multiple mechanisms that contribute to its biological activity:
- Vasodilation : Dihydralazine induces vasodilation primarily through the relaxation of vascular smooth muscle. This effect is mediated by the inhibition of calcium influx and the activation of potassium channels, leading to decreased vascular resistance and improved blood flow.
- Antioxidant Properties : Recent research indicates that dihydralazine possesses significant antioxidant capabilities. It has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress, which is critical in preventing cellular damage associated with various cardiovascular diseases .
- Anti-Angiogenesis : Dihydralazine has demonstrated potential as an anti-angiogenic agent. Studies indicate that it can inhibit angiogenesis by interfering with signaling pathways involving vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are crucial for new blood vessel formation .
1. Antioxidative Effects
A study published in Antioxidants examined dihydralazine's role in reducing oxidative stress in models of cardiovascular disease. It was found that dihydralazine treatment significantly lowered levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
2. Anti-Angiogenic Activity
In vitro and in vivo studies have demonstrated that dihydralazine can inhibit endothelial cell proliferation and migration, which are essential processes in angiogenesis. In a study involving hepatocellular carcinoma (HCC) models, dihydralazine was shown to reduce tumor growth and microvessel density by down-regulating VEGF and bFGF levels .
Study Type | Findings |
---|---|
In Vitro | Inhibition of HUVEC proliferation and migration; reduced tube formation |
In Vivo | Decreased tumor growth in HCC models; lower microvessel density |
3. Clinical Applications
Dihydralazine has been explored for its potential benefits in various clinical scenarios:
- Hypertension : Traditionally used for managing hypertension, dihydralazine remains relevant due to its efficacy in lowering blood pressure through vasodilation.
- Cardiovascular Protection : Emerging evidence suggests that dihydralazine may protect against myocardial infarction by improving ischemic conditions through enhanced neovascularization .
Summary of Biological Activities
Dihydralazine's biological activities can be summarized as follows:
- Vasodilatory Effects : Effective in lowering blood pressure.
- Antioxidant Activity : Reduces oxidative stress and protects against cellular damage.
- Anti-Angiogenic Properties : Inhibits endothelial cell functions critical for angiogenesis.
- Potential Therapeutic Uses : Explored for applications in cardiovascular diseases, renal protection, and cancer therapy.
Propiedades
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7/h1-4H,9-10H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLRVZQQYVIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022935 | |
Record name | Dihydralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-23-1 | |
Record name | Dihydralazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydralazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydralazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIHYDRALAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydralazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDRALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCU411F5L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.